Finerenone is classified as a non-steroidal mineralocorticoid receptor antagonist (MRA). [] It is a potent and selective third-generation non-steroidal mineralocorticoid receptor antagonist. [] Unlike classic mineralocorticoid receptor antagonists that bind in the ligand binding domain of the receptor, finerenone causes conformational alterations in the mineralocorticoid receptor through a bulky side chain. [] This bulky molecule causes the protuberance of the mineralocorticoid receptor helix 12, which plays a crucial role in the activation of the receptor through the binding of key coactivators. [] Finerenone is currently under investigation for its potential to treat chronic kidney disease (CKD) associated with type 2 diabetes (T2D). []
Finerenone functions by blocking the activity of the mineralocorticoid receptor (MR). [, , ] Overactivation of the MR in kidney and heart cells contributes to inflammation and cell injury, leading to organ damage in individuals with T2D and CKD. [] Finerenone targets this overactivation, potentially slowing the progression of CKD and reducing the risk of cardiovascular complications. [, ] Studies suggest that Finerenone might achieve its effects through several mechanisms:
[8] notes that Finerenone is a selective non-steroidal mineralocorticoid receptor antagonist with a short half-life. [] exhibits rapid absorption after oral administration, reaching peak plasma concentrations within 1-2 hours. [] It undergoes extensive metabolism through oxidation, epoxidation substitution, and direct hydroxylation. [] Elimination occurs via urine and feces. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: